molecular formula C16H27N5 B11741753 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11741753
M. Wt: 289.42 g/mol
InChI Key: KOYIJIKNAZHVBR-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings connected by a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazine and 1,3-diketones. Subsequent steps involve the alkylation of the pyrazole rings and the formation of the methylamine bridge through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially forming hydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of a base.

Major Products

The major products of these reactions include pyrazole N-oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(butan-2-yl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

The uniqueness of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern and the presence of two distinct pyrazole rings. This structure provides a unique set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

1-(2-butan-2-ylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H27N5/c1-5-9-20-12-15(14(4)19-20)10-17-11-16-7-8-18-21(16)13(3)6-2/h7-8,12-13,17H,5-6,9-11H2,1-4H3

InChI Key

KOYIJIKNAZHVBR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=NN2C(C)CC

Origin of Product

United States

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